3-ethyl-5-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylene}-1-methyl-2-thioxo-4-imidazolidinone
Overview
Description
3-ethyl-5-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylene}-1-methyl-2-thioxo-4-imidazolidinone is a useful research compound. Its molecular formula is C22H20FN3OS and its molecular weight is 393.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.13111161 g/mol and the complexity rating of the compound is 654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Potential
Research has highlighted the synthesis of novel substituted imidazolidin-2,4-diones and thiazolidin-4-ones, including compounds structurally related to "3-ethyl-5-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylene}-1-methyl-2-thioxo-4-imidazolidinone", demonstrating potent in vitro cytotoxicity against human tumor cell lines. For example, certain analogs have shown significant growth inhibition against melanoma and ovarian cancer cells, suggesting their potential as lead compounds for antitumor agents (Penthala, Reddy, & Crooks, 2011).
Antimicrobial Activity
A study on the synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones, structurally related to the compound , showed favorable cytotoxicity against breast cancer, non-small cell lung cancer, and ovarian cancer cell lines, indicating the broader therapeutic potential of these compounds (Karalı, Terzioğlu, & Gürsoy, 2002).
Antiviral and CNS Depressant Activities
Another segment of research has focused on the synthesis of new imidazolyl acetic acid derivatives with demonstrated anti-inflammatory and analgesic activities, which shows the chemical versatility of compounds with a core structure similar to "this compound" (Khalifa & Abdelbaky, 2008).
Schistosomicidal Activity
Research into the synthesis and schistosomicidal activity of substituted thioxo-imidazolidine compounds, akin to the one mentioned, offers insight into the potential use of these compounds in treating parasitic infections. This highlights the compound's possible applicability beyond oncology and into parasitology (Albuquerque et al., 2005).
Properties
IUPAC Name |
(5Z)-3-ethyl-5-[[1-[(3-fluorophenyl)methyl]indol-3-yl]methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3OS/c1-3-26-21(27)20(24(2)22(26)28)12-16-14-25(19-10-5-4-9-18(16)19)13-15-7-6-8-17(23)11-15/h4-12,14H,3,13H2,1-2H3/b20-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEQWBIAZWVPQT-NDENLUEZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F)N(C1=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F)/N(C1=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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